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molecular formula C10H13N3O B8761506 1-(Pyridin-3-ylmethyl)piperazin-2-one

1-(Pyridin-3-ylmethyl)piperazin-2-one

Cat. No. B8761506
M. Wt: 191.23 g/mol
InChI Key: WCZQRZAYQBYHNN-UHFFFAOYSA-N
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Patent
US08716470B2

Procedure details

Benzyl 3-oxo-4-(pyridin-3-ylmethyl)piperazine-1-carboxylate (345 mg) was mixed with EtOH (7 ml), and 10% palladium carbon (70 mg) was added thereto under argon atmosphere to change the atmosphere to hydrogen atmosphere, followed by stirring at room temperature overnight. The reaction mixture was filtered using Celite as a filtration adjuvant, and the filtrate was concentrated under reduced pressure to obtain 1-(pyridin-3-ylmethyl)piperazin-2-one (190 mg).
Name
Benzyl 3-oxo-4-(pyridin-3-ylmethyl)piperazine-1-carboxylate
Quantity
345 mg
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:7]([CH2:8][C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH2:6][CH2:5][N:4](C(OCC2C=CC=CC=2)=O)[CH2:3]1.[H][H]>[C].[Pd].CCO>[N:11]1[CH:12]=[CH:13][CH:14]=[C:9]([CH2:8][N:7]2[CH2:6][CH2:5][NH:4][CH2:3][C:2]2=[O:1])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Benzyl 3-oxo-4-(pyridin-3-ylmethyl)piperazine-1-carboxylate
Quantity
345 mg
Type
reactant
Smiles
O=C1CN(CCN1CC=1C=NC=CC1)C(=O)OCC1=CC=CC=C1
Name
palladium carbon
Quantity
70 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
7 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)CN1C(CNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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